8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-isobutyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal-Mediated Base Pairing
One intriguing application involves the use of 6-(3,5-dimethylpyrazol-1-yl)purine derivatives, closely related to the compound , as artificial nucleobases for specific recognition via metal-mediated base pairing. This has led to the synthesis and structural characterization of metal complexes with these derivatives, demonstrating potential for creating novel nucleic acid structures and studying metal-nucleobase interactions (Sinha et al., 2015).
Antimicrobial and Anticancer Activities
Research into new chalcone derivatives of 8-chloro-theophylline, which shares structural similarities with the compound of interest, has shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018). Additionally, tricyclic triazino and triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities, indicating the potential for these compounds in therapeutic applications (Ashour et al., 2012).
Analytical Chemistry Applications
In analytical chemistry, derivatives similar to the compound have been used as labeling reagents for amino acids, facilitating their analysis via liquid chromatography. This demonstrates the compound's utility in enhancing analytical methodologies (Gioia et al., 2006).
Synthesis and Characterization of Novel Compounds
The synthesis and structural characterization of novel compounds, such as pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, have been detailed, showcasing the potential of these derivatives in the development of new chemical entities with diverse applications (Aggarwal et al., 2009).
Photovoltaic Applications
Finally, research into small molecules containing new electron-withdrawing groups, including derivatives of the compound , has explored their use in photovoltaic applications. These studies aim to improve solar cell efficiency and develop new materials for energy conversion (Li et al., 2012).
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-9(2)8-21-14(23)12-13(20(6)16(21)24)17-15(19(12)5)22-11(4)7-10(3)18-22/h7,9H,8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXKAHFFMRMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.